molecular formula C30H35NO15 B13842520 (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester

(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester

Cat. No.: B13842520
M. Wt: 649.6 g/mol
InChI Key: ZCGDEQZBAJRSAJ-SQJCXGJISA-N
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Description

(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester typically involves multiple steps, starting from readily available precursors. The process often includes acetylation reactions to introduce acetyl groups at specific positions on the molecule. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester is used as a fluorescent probe to study enzyme kinetics and reaction mechanisms. Its unique fluorescence properties make it an ideal candidate for various analytical techniques.

Biology

In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a substrate for specific enzymes, allowing researchers to monitor enzyme activity and investigate metabolic pathways.

Medicine

In medicine, this compound has potential applications in diagnostic assays and therapeutic interventions. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylumbelliferyl)-N-acetylneuraminic Acid
  • (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-b-D-neuraminic Acid
  • (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-g-D-neuraminic Acid

Uniqueness

Compared to similar compounds, (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester stands out due to its specific acetylation pattern and methyl ester group. These structural features confer unique properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H35NO15

Molecular Weight

649.6 g/mol

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C30H35NO15/c1-14-10-25(37)44-22-11-20(8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-24,26-28H,12-13H2,1-7H3,(H,31,32)/t23-,24+,26+,27+,28+,30+/m0/s1

InChI Key

ZCGDEQZBAJRSAJ-SQJCXGJISA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC

Origin of Product

United States

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